molecular formula C6H10O2S B2973371 3-Thietanecarboxylic acid, ethyl ester CAS No. 1379028-98-4

3-Thietanecarboxylic acid, ethyl ester

Cat. No. B2973371
M. Wt: 146.2
InChI Key: SBIDYAWUQZXUCX-UHFFFAOYSA-N
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Description

3-Thietanecarboxylic acid, ethyl ester is a sulfur-containing organic compound. It has a molecular formula of C6H10O2S and a molecular weight of 146.21 .


Synthesis Analysis

Esters are synthesized through various methods. The most common method is the reaction of a carboxylic acid and an alcohol, which is known as esterification . This process can be carried out for more complicated alcohols .


Molecular Structure Analysis

The molecular formula of 3-Thietanecarboxylic acid, ethyl ester is C6H10O2S . Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .


Chemical Reactions Analysis

Esters undergo various chemical reactions. The most common reaction is esterification, where a carboxylic acid and an alcohol react to form an ester . Another reaction is hydrolysis, where the ester is heated with a large excess of water containing a strong-acid catalyst .


Physical And Chemical Properties Analysis

Esters are polar molecules but do not have a hydrogen atom attached directly to an oxygen atom. Therefore, they are incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .

Scientific Research Applications

Synthesis of Complex Molecules

  • Trifluoromethylated Pyrroles and Porphyrins : The compound has been utilized in synthesizing trifluoromethylated pyrroles, which were further converted to porphyrins, indicating its role in constructing complex molecular structures with potential applications in materials science and catalysis (Ono, Kawamura, & Maruyama, 1989).

Materials Science

  • Electropolymerization for Conducting Films : 3-Thietanecarboxylic acid, ethyl ester, has been used to synthesize monomers for electropolymerization, leading to highly cross-linked, insoluble conducting polymers. This application shows promise in creating materials for electronic devices (Dass, Mulik, Sotiriou-Leventis, & Leventis, 2006).

Enzyme Catalysis

  • Enzymatic Resolution of Alcohols : The ester has been used as an acyl donor in the enzymatic resolution of alcohols, demonstrating its utility in producing optically active compounds with high efficiency and enantioselectivity, a crucial process in pharmaceutical synthesis (Kita, Takebe, Murata, Naka, & Akai, 2000).

Photodynamic Therapy (PDT)

  • Near-Infrared (NIR) Photosensitizers for Cancer Treatment : Derivatives, including the ethyl ester form of 3-thienylacetic acid, have been investigated for their efficacy as NIR photosensitizers in fluorescence imaging and PDT of cancer. This research suggests potential medical applications in cancer diagnosis and treatment (Patel et al., 2016).

Safety And Hazards

Most eicosapentaenoic acid ethyl esters (EPA-EE) are isolated from marine fishes naturally rich in omega-3 polyunsaturated fatty acids. No adverse effects have been observed in the long-term treatment of cardiovascular disease .

Future Directions

In recent years, as the demand for precision nutrition is continuously increasing, scientific studies have shown that high-purity eicosapentaenoic acid ethyl ester (EPA-EE) functions more efficiently than mixed omega-3 polyunsaturated fatty acid preparations in diseases such as hyperlipidemia, heart disease, major depression, and heart disease . Therefore, the market demand for EPA-EE is growing by the day .

properties

IUPAC Name

ethyl thietane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-2-8-6(7)5-3-9-4-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIDYAWUQZXUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl thietane-3-carboxylate

CAS RN

1379028-98-4
Record name ethyl thietane-3-carboxylate
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